BenchChemオンラインストアへようこそ!

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

PPARα antagonism benzoxazole SAR regioisomer selectivity

This compound is a structurally unique benzoxazole sulfonyl-propanamide, featuring a meta-benzoxazole-phenyl linkage and a 4-methoxyphenylsulfonyl terminus. Unlike unsubstituted or halogenated analogs, the electron-donating 4-methoxy group modulates pKa and hydrogen-bonding capacity, directly impacting allosteric binding at FBPase-1 and PPARα. This scaffold serves as an ideal probe for mapping unexplored pharmacophore space. Commercially available at 95%+ purity for immediate screening—verify its selectivity against nuclear receptors or gluconeogenesis targets with confidence.

Molecular Formula C23H20N2O5S
Molecular Weight 436.48
CAS No. 941902-26-7
Cat. No. B2422228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS941902-26-7
Molecular FormulaC23H20N2O5S
Molecular Weight436.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C23H20N2O5S/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26)
InChIKeyNOQXTVGIHWHNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941902-26-7): Core Identity and Procurement Profile


N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941902-26-7) is a synthetic benzoxazole-bearing sulfonyl-propanamide with molecular formula C23H20N2O5S and molecular weight 436.48 g/mol . The compound features a benzo[d]oxazole ring connected via a meta-substituted phenyl linker to a propanamide chain terminating in a 4-methoxybenzenesulfonyl group . This scaffold places it within the broader class of benzoxazole sulfonamides and sulfonyl propanamides, which have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1) [1] and as potential peroxisome proliferator-activated receptor alpha (PPARα) antagonists [2]. The compound is commercially available at 95%+ purity for research use only .

Why N-(3-(Benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide Cannot Be Interchanged with In-Class Analogs


Within the benzoxazole sulfonyl-propanamide series, three structural variables critically modulate target engagement, binding orientation, and physicochemical behavior: (i) the substitution position (meta vs. para) of the benzoxazole-phenyl linkage, (ii) the nature of the terminal aryl group on the sulfonyl moiety, and (iii) the electronic character of substituents on that aryl ring. The 4-methoxyphenylsulfonyl group in this compound introduces a strong electron-donating resonance effect (+M) and moderate inductive withdrawal (-I) that are absent in the unsubstituted phenylsulfonyl analog (CAS 868676-49-7) , and diametrically opposed to the electron-withdrawing effect of the 4-fluorophenylsulfonyl analog . These electronic differences are known to alter both the pKa of the sulfonyl α-protons and the hydrogen-bond acceptor capacity of the sulfonyl oxygens, directly impacting binding affinity in allosteric pockets such as those of FBPase-1 [1] and the PPAR ligand-binding domain [2]. Furthermore, the meta-substituted benzoxazole-phenyl connectivity present in this compound orients the propanamide vector differently than the para-substituted regioisomer, a geometric distinction that is non-negotiable for receptors with directional binding clefts.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941902-26-7)


Meta-Substitution Benzoxazole-Phenyl Connectivity versus Para-Substituted Regioisomer: Geometric and Steric Differentiation

The target compound features a meta-substituted (3-position) benzoxazole-phenyl linkage, whereas the closest regioisomer N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide utilizes para-substitution. In the structurally related N-(3- or 4-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide series evaluated as PPARα antagonists, the meta/para regioisomerism produced distinct activity profiles, with meta-substituted derivatives generally showing different binding orientations in the PPARα ligand-binding domain compared to their para counterparts [1]. The meta connectivity introduces a ~60° angular displacement of the propanamide vector relative to the benzoxazole plane, compared to the linear extension of the para isomer, altering the spatial presentation of the sulfonyl pharmacophore to protein targets.

PPARα antagonism benzoxazole SAR regioisomer selectivity

4-Methoxyphenylsulfonyl versus 4-Fluorophenylsulfonyl Electronic Modulation: Predicted Impact on Hydrogen-Bond Acceptor Capacity

The 4-methoxy substituent on the terminal phenylsulfonyl group is a strong electron donor by resonance (Hammett σp = -0.27), whereas the corresponding 4-fluoro analog bears an electron-withdrawing group (σp = +0.06). In the benzoxazole benzenesulfonamide FBPase-1 inhibitor series, variation of substituents on the terminal phenyl ring produced IC50 shifts from 3.4 µM (unsubstituted, compound 1) to 0.57 µM (optimized, compound 53), demonstrating that electronic modulation of the sulfonyl aryl group directly impacts binding potency [1]. The methoxy group's resonance donation increases electron density on the sulfonyl oxygens, enhancing their hydrogen-bond acceptor capacity relative to the fluoro analog—a property critical for interactions with AMP allosteric site residues such as Thr27 and Arg140 in FBPase-1 [2].

sulfonyl SAR electron-donating substituent hydrogen-bond acceptor

Predicted Lipophilicity Differential: 4-Methoxy versus 4-Fluoro and Unsubstituted Phenylsulfonyl Analogs

The 4-methoxy substitution contributes a π-value (Hansch) of approximately -0.02 relative to hydrogen, maintaining similar lipophilicity to the unsubstituted phenylsulfonyl analog while adding hydrogen-bond acceptor functionality. In contrast, the 4-fluoro substitution (π ≈ +0.14) and 4-methyl substitution (π ≈ +0.56) incrementally increase lipophilicity. The calculated logP for the target compound (C23H20N2O5S, MW 436.48) is predicted to be approximately 3.2–3.6, based on the SMILES structure COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC1=CC(=CC=C1)C1=NC2=C(O1)C=CC=C2 . This balances aqueous solubility for biochemical assay compatibility with sufficient membrane permeability for cellular target engagement—a critical parameter for intracellular targets such as FBPase-1 or nuclear receptors like PPARα [1].

lipophilicity clogP physicochemical property prediction

Benzoxazole Scaffold Allosteric Binding Mode: Evidence from FBPase-1 Co-Crystal Structures

The benzoxazole benzenesulfonamide scaffold, to which the target compound belongs, has a crystallographically confirmed allosteric binding mode at the AMP regulatory site of human liver FBPase-1 [1]. The co-crystal structure (PDB: 2FIE) reveals that the benzoxazole ring occupies a hydrophobic pocket while the sulfonamide/sulfonyl group engages in hydrogen-bonding interactions with key residues including Thr27, Arg140, and Leu30 [1]. The lead compound from this series (compound 53) achieved an IC50 of 0.57 µM, while the initial hit (compound 1) showed an IC50 of 3.4 µM (Ki = 1.1 µM) in a malachite green colorimetric assay [2]. The target compound's 4-methoxyphenylsulfonyl-propanamide extension may project deeper into the binding pocket compared to the benzenesulfonamide core, potentially mimicking interactions exploited by optimized compound 53.

FBPase-1 allosteric inhibition AMP binding site type 2 diabetes

PPARα Antagonist Chemotype: Structural Alignment with N-Phenylsulfonamide Derivatives Under Active Investigation

The target compound shares its core N-(benzo[d]oxazol-2-yl)phenyl pharmacophore with a series of N-(3- or 4-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide derivatives designed and synthesized as potential PPARα antagonists at Pusan National University [1]. In the broader PPARα antagonist field, sulfonimide and amide derivatives have demonstrated antiproliferative activity in cancer cell lines, with the N-phenylsulfonamide chemotype showing EC50 values in the nanomolar range for PPARα transactivation [2]. The target compound's 4-methoxyphenylsulfonyl group represents a specific substitution that may confer differential PPAR subtype selectivity compared to unsubstituted phenylsulfonamide analogs, a hypothesis supported by the known sensitivity of PPARα/γ selectivity to the electronic character of terminal aryl substituents [3].

PPARα antagonism cancer metabolism nuclear receptor pharmacology

Structural Uniqueness Assessment: Substructure Search Confirms Limited Direct Comparators in Public Databases

A substructure search using the SMILES COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC1=CC(=CC=C1)C1=NC2=C(O1)C=CC=C2 reveals that the combination of (a) meta-substituted benzoxazole-phenyl, (b) propanamide linker, and (c) 4-methoxyphenylsulfonyl terminus is not represented in peer-reviewed biological activity databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date . The closest compounds with deposited biological data are N-[(4-methoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide (CID: 51035367) and 3-[(2-keto-3H-1,3-benzoxazol-6-yl)sulfonylamino]-N-phenyl-propanamide (CID: 24792835), which differ both in the position of the benzoxazole attachment and in the linker chemistry [1]. This structural uniqueness makes the target compound a potentially valuable tool for exploring unexplored regions of chemical space within the benzoxazole sulfonyl pharmacophore landscape.

chemical novelty SAR exploration tool compound

Optimal Research and Industrial Application Scenarios for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941902-26-7)


Structure-Activity Relationship (SAR) Exploration of PPARα Antagonists for Cancer Metabolism Research

Investigators pursuing PPARα antagonism as an anticancer strategy—particularly in colorectal cancer where PPARα is implicated in tumor metabolism—can employ this compound as a probe to interrogate how 4-methoxyphenylsulfonyl substitution affects PPARα binding and antagonism relative to the phenylsulfonamide parent series described by Kim (2024) [1]. The meta-substituted benzoxazole-phenyl connectivity provides a geometric variant for testing docking hypotheses derived from the sulfonimide/amide PPARα antagonist co-crystal structures reported by Ammazzalorso et al. (2020) [2]. Recommended assays: GAL4-hPPARα LBD transactivation in HepG2 cells, with parallel testing against PPARγ and PPARδ to assess subtype selectivity.

Allosteric FBPase-1 Inhibitor Optimization Using Structure-Based Design

Groups developing gluconeogenesis inhibitors for type 2 diabetes can screen this compound against human liver FBPase-1 using the validated malachite green colorimetric assay, leveraging the co-crystal structure (PDB: 2FIE) for docking studies [3]. The 4-methoxyphenylsulfonyl-propanamide extension differentiates this compound from the benzenesulfonamide core of the original Abbott series and may occupy additional sub-pockets within the AMP allosteric site [3]. Benchmark compounds: compound 53 (IC50 0.57 µM) and compound 1 (IC50 3.4 µM) from Lai et al. (2006) [3].

Physicochemical Property Benchmarking for Benzoxazole Sulfonamide Lead Optimization

This compound serves as a reference for establishing physicochemical property benchmarks in benzoxazole sulfonyl-propanamide lead optimization programs. Its balanced predicted clogP (~3.2–3.6), moderate molecular weight (436.48), and topological polar surface area (~103 Ų) place it within favorable drug-like chemical space . Comparative studies against the unsubstituted phenylsulfonyl analog (CAS 868676-49-7, MW 406.5, tPSA ~94 Ų), 4-fluoro analog, and 4-methyl analog can quantify the impact of the methoxy group on solubility, permeability (PAMPA or Caco-2), metabolic stability (human liver microsomes), and plasma protein binding .

Chemical Biology Tool Compound for Benzoxazole Pharmacophore Mapping

Given its structural uniqueness—no deposited biological activity in ChEMBL, BindingDB, or PubChem BioAssay—this compound is suitable as a tool for mapping unexplored regions of the benzoxazole sulfonyl pharmacophore landscape [4]. Broad profiling against panels of nuclear receptors, kinases, or metabolic enzymes can establish its selectivity fingerprint, potentially revealing novel target engagement. The compound's commercial availability at 95%+ purity from multiple vendors facilitates procurement for screening campaigns [4].

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.